![molecular formula C12H8N2O5 B1471897 6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 1523488-97-2](/img/structure/B1471897.png)

6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Overview

Description

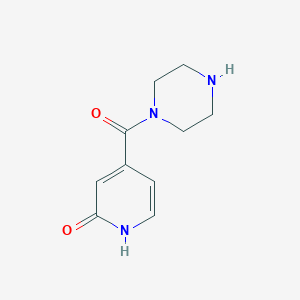

The compound “6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid” is a chemical compound with potential therapeutic applications . It is usually used for treating rheumatic, rheumatoid arthritis, and osteoarthritis .

Synthesis Analysis

The synthesis of this compound involves several steps. The reaction mixture is filtrated and the filtrate is concentrated under vacuum to remove the solvent. The residue is dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a monoclinic crystal with a = 9.1511 (4) Å, b = 5.6679 (3) Å, c = 16.7731 (9) Å, β = 93.435 (2)°, V = 868.42 (8) Å 3, Z = 2 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The reaction mixture is filtrated and the filtrate is concentrated under vacuum to remove the solvent. The residue is dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are complex. It has a molecular weight of 216.2326 . Further analysis of its physical and chemical properties would require more detailed information .Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds containing benzo[d][1,3]dioxol-5-yl has been studied . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5°. One carbon–oxygen double bond exists in the compound, the C–O double bond distance (C13–O2) is 1.173 (4) Å .

Inhibitor Candidates for Carbohydrate Metabolism

Compounds containing benzo[d][1,3]dioxol-5-yl have been explored as potential α-amylase inhibitor candidates . These inhibitors could be utilized for various applications in managing conditions related to carbohydrate metabolism, such as diabetes and obesity .

Antitumor Applications

Some compounds containing benzo[d][1,3]dioxol-5-yl have shown potential as antitumor agents . For example, compound C27 could induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line .

Pharmaceutical and Biological Applications

Benzo[d][1,3]dioxol-5-yl is present in a variety of compounds that possess important pharmaceutical and biological applications . These include antitumor , antimicrobial , COX-2 inhibitor , and anti-JH applications.

Inotropic and Vasodilatory Effects

A novel bioactive compound of this class, named LASSBio-294, has shown inotropic and vasodilatory effects .

Potential Applications in Gas Chromatography

The National Institute of Standards and Technology (NIST) has data on 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one, which suggests potential applications in gas chromatography .

Safety and Hazards

Safety precautions should be taken when handling this compound. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O5/c15-11-7(12(16)17)4-8(13-14-11)6-1-2-9-10(3-6)19-5-18-9/h1-4H,5H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAHORXHOUPUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NNC(=O)C(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1471817.png)

![[3-Amino-2-(trifluoromethyl)propyl]benzene](/img/structure/B1471818.png)

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1471819.png)